molecular formula C11H16N4OS2 B10896914 N-(4-ethoxyphenyl)-N'-methylhydrazine-1,2-dicarbothioamide

N-(4-ethoxyphenyl)-N'-methylhydrazine-1,2-dicarbothioamide

Cat. No.: B10896914
M. Wt: 284.4 g/mol
InChI Key: BYDOROZNBJOCBT-UHFFFAOYSA-N
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Description

N~1~-(4-ETHOXYPHENYL)-N~2~-METHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of an ethoxyphenyl group and a methyl group attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ETHOXYPHENYL)-N~2~-METHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE typically involves the reaction of 4-ethoxyphenylhydrazine with carbon disulfide and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Reaction of 4-ethoxyphenylhydrazine with carbon disulfide: This step involves the formation of a hydrazinecarbothioamide intermediate.

    Alkylation with methyl iodide: The intermediate is then treated with methyl iodide to yield the final product.

Industrial Production Methods

While specific industrial production methods for N1-(4-ETHOXYPHENYL)-N~2~-METHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE are not widely documented, the general principles of hydrazine derivative synthesis can be applied. These methods typically involve large-scale reactions in controlled environments to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-ETHOXYPHENYL)-N~2~-METHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the hydrazine moiety.

    Substitution: The ethoxyphenyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N1-(4-ETHOXYPHENYL)-N~2~-METHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-METHOXYPHENYL)-N~2~-METHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE
  • N~1~-(4-CHLOROPHENYL)-N~2~-METHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE
  • N~1~-(4-BROMOPHENYL)-N~2~-METHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE

Uniqueness

N~1~-(4-ETHOXYPHENYL)-N~2~-METHYL-1,2-HYDRAZINEDICARBOTHIOAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C11H16N4OS2

Molecular Weight

284.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-(methylcarbamothioylamino)thiourea

InChI

InChI=1S/C11H16N4OS2/c1-3-16-9-6-4-8(5-7-9)13-11(18)15-14-10(17)12-2/h4-7H,3H2,1-2H3,(H2,12,14,17)(H2,13,15,18)

InChI Key

BYDOROZNBJOCBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=S)NC

Origin of Product

United States

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